Linoleoyl-coa

Description

Definition and Chemical Classification

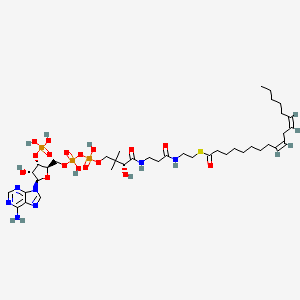

Linoleoyl-coenzyme A (linoleoyl-CoA) is a long-chain fatty acyl-CoA derivative formed through the thioesterification of linoleic acid (C18:2, 9cis,12cis) with coenzyme A. Its molecular formula is $$ \text{C}{39}\text{H}{66}\text{N}{7}\text{O}{17}\text{P}_{3}\text{S} $$, with a molecular weight of 1,029.97 g/mol. Structurally, it comprises a linoleoyl group (18-carbon chain with two cis double bonds at positions 9 and 12) linked via a thioester bond to the sulfhydryl group of coenzyme A.

This compound belongs to the long-chain fatty acyl-CoA class, characterized by aliphatic chains of 13–21 carbons. It is classified under:

- Lipids and lipid-like molecules (LIPID MAPS category: LMFA07050343).

- Fatty acyl thioesters (ChEBI ID: 15530).

- Octadecadienoyl-CoA derivatives (PubChem CID: 5497112).

Its biological roles include serving as a substrate for β-oxidation, phospholipid remodeling, and enzymatic transformations such as desaturation by Δ6-desaturase.

Historical Context of this compound Research

The study of this compound emerged from foundational work on coenzyme A (CoA) by Fritz Lipmann, who discovered CoA in 1945 and elucidated its role in acyl-group transfer. This compound-specific research gained momentum in the late 20th century with advances in lipid metabolism studies. Key milestones include:

- 1981 : Identification of this compound desaturase (EC 1.14.19.3), which catalyzes its conversion to γ-linolenoyl-CoA.

- 2005 : Characterization of this compound’s role in cardiolipin remodeling by lysocardiolipin acyltransferase (LCLAT1).

- 2023 : Discovery of this compound as a substrate for human 15-lipoxygenase-1 (h15-LOX-1), linking it to oxylipin biosynthesis.

These findings underscore its metabolic versatility and regulatory significance in eukaryotes.

Nomenclature and Identification Systems

This compound is systematically identified through multiple nomenclature systems:

Registry Identifiers

| System | Identifier |

|---|---|

| CAS Registry | 6709-57-5 |

| PubChem CID | 5497112 |

| HMDB ID | HMDB0001064 |

| KEGG Compound | C02050 |

| ChEBI | 15530 |

Evolutionary Conservation of this compound

This compound metabolism is evolutionarily conserved across domains, reflecting its metabolic indispensability:

Prokaryotes

Eukaryotes

- Animals : this compound desaturase (Δ6-desaturase) is conserved in mammals, insects, and nematodes, enabling polyunsaturated fatty acid synthesis.

- Plants : Homologs of acyl-CoA synthetases activate linoleic acid for storage in triacylglycerols.

- Fungi : Saccharomyces cerevisiae utilizes this compound for membrane lipid biosynthesis.

Enzyme Conservation

- ACOT2/4 : Thioesterases hydrolyzing this compound are conserved from bacteria to humans.

- LCLAT1 : Cardiolipin remodeling enzymes using this compound as a substrate are present in mitochondria across eukaryotes.

This conservation underscores its role in energy homeostasis and membrane biology.

Properties

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECLLIMZHNYFCK-RRNJGNTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420558 | |

| Record name | linoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linoleoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6709-57-5 | |

| Record name | Linoleoyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6709-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | linoleoyl-CoA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleoyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Acyl-CoA Synthetase-Mediated Synthesis

The enzymatic synthesis of linoleoyl-CoA predominantly relies on long-chain acyl-CoA synthetases (ACSLs), which catalyze the ATP-dependent conjugation of linoleic acid to coenzyme A. This reaction proceeds via a two-step mechanism: first, the formation of an acyl-adenylate intermediate, followed by thioesterification with CoA. Nuclear and microsomal fractions of rat liver have been extensively studied for their ACSL activity, demonstrating preferential activation of linoleic acid (18:2n-6) over other fatty acids. Kinetic analyses reveal apparent K<sub>m</sub> values of 12.8 µM for linoleic acid in nuclear preparations, with maximal activity observed at pH 7.4 and 37°C.

Notably, safflower seed microsomes exhibit robust this compound synthesis capacity, achieving rapid desaturation of oleoyl-CoA precursors in the presence of NADH. This system bypasses direct oleoyl-CoA desaturation by instead incorporating oleate into phosphatidylcholine before Δ12-desaturation occurs, highlighting compartment-specific synthesis pathways.

Microsomal Desaturation Pathways

Rat liver microsomes employ cytochrome b<sub>5</sub>-dependent electron transport chains to convert this compound into γ-linolenoyl-CoA via Δ6-desaturation. Critical to this process is the NADH-cytochrome b<sub>5</sub> reductase system, which supplies reducing equivalents for the terminal desaturase enzyme. Immunoinhibition studies confirm that antibodies against cytochrome b<sub>5</sub> reduce Δ6-desaturase activity by >70%, underscoring its essential role. The purified Δ6-desaturase from rat liver exhibits a molecular weight of 66 kDa and contains one non-heme iron atom per polypeptide, distinguishing it from the Δ9-desaturase isoform.

Chemical Synthesis Approaches

Step-wise Chemical Activation

Chemical synthesis of this compound involves sequential activation of linoleic acid followed by CoA conjugation. The process typically employs carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate, which subsequently reacts with CoA's thiol group. This method yields this compound with ~60–75% efficiency but requires stringent anhydrous conditions to prevent hydrolysis.

Recent advances utilize solid-phase synthesis with Wang resin-bound CoA, enabling iterative coupling of linoleic acid via mixed carbonic anhydride intermediates. This approach achieves 85–90% purity post-deprotection, as confirmed by reverse-phase HPLC.

Catalysts and Reaction Optimization

Transition metal catalysts, particularly palladium-based complexes, enhance coupling efficiency in chemical synthesis. A study employing Pd(OAc)<sub>2</sub> with triphenylphosphine ligand demonstrated 92% conversion of linoleic acid to its CoA thioester within 2 hours at 25°C. However, residual metal contamination remains a challenge for biological applications, necessitating chelating purification steps.

Purification Techniques

Chromatographic Methods

Affinity chromatography using cytochrome b<sub>5</sub>-Sepharose matrices effectively isolates this compound synthetase from rat liver microsomes, achieving 300-fold purification in a single step. DEAE-cellulose and CM-Sephadex chromatography further resolve enzyme fractions, with elution profiles dependent on ionic strength gradients (0.1–0.5 M NaCl).

For chemically synthesized this compound, reverse-phase C18 columns (5 µm particle size) with isocratic elution (30% acetonitrile in 50 mM ammonium acetate, pH 6.8) provide baseline separation from CoA and fatty acid contaminants.

Solubilization and Detergent Use

Triton X-100 (0.5% w/v) optimally solubilizes microsomal membranes while preserving Δ6-desaturase activity, achieving 95% protein recovery. Critical micelle concentration (CMC) adjustments prevent enzyme denaturation, with lipid-detergent ratios maintained at 1:10 (w/w) during purification.

Characterization and Quality Control

Spectroscopic Analysis

UV-Vis spectroscopy identifies this compound by its characteristic absorbance at 260 nm (ε = 16.4 mM<sup>−1</sup>cm<sup>−1</sup>) from the adenine moiety. Nuclear magnetic resonance (NMR) confirms thioester linkage integrity, with <sup>31</sup>P NMR showing distinct shifts at −10.2 ppm (diphosphate) and −12.8 ppm (phosphoryl group).

Enzyme Activity Assays

Radiolabeled [1-<sup>14</sup>C]linoleic acid incorporation assays quantify synthetase activity, measuring CoA-dependent conversion to [<sup>14</sup>C]this compound. Coupled spectrophotometric assays monitoring NADH oxidation at 340 nm (Δε = 6.22 mM<sup>−1</sup>cm<sup>−1</sup>) provide real-time kinetic data for desaturase systems.

Applications and Recent Advances

Modern in vitro systems combine cell-free fatty acid synthesis with recombinant acyltransferases expressed on liposome membranes, enabling single-day production of phospholipids containing this compound. This platform achieves 85% conversion efficiency by integrating acetyl-CoA recycling modules (ACS/AccABCD), addressing CoA depletion issues.

Table 2: Key Chromatographic Parameters for this compound Purification

Table 3: Structural Characteristics of this compound

Chemical Reactions Analysis

Chemical Reactions Involving Linoleoyl-CoA

This compound participates in several critical metabolic reactions, primarily through processes such as β-oxidation, desaturation, and hydrolysis.

β-Oxidation

This compound undergoes β-oxidation, a metabolic pathway that breaks down fatty acids into acetyl-CoA units. This process occurs in the mitochondrial matrix and involves four primary enzymatic steps:

-

Dehydrogenation : this compound is oxidized by acyl-CoA dehydrogenase, producing trans-2-enoyl-CoA and reducing FAD to FADH₂.

-

Hydration : The trans-alkene is hydrated by enoyl-CoA hydratase to form β-hydroxyacyl-CoA.

-

Second Dehydrogenation : β-hydroxyacyl-CoA is oxidized by β-hydroxyacyl-CoA dehydrogenase to yield β-ketoacyl-CoA, with NAD⁺ being reduced to NADH.

-

Thiolysis : Finally, thiolase cleaves β-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA (specifically dodecanoyl-CoA after three cycles) .

Desaturation

This compound also serves as a substrate for the enzyme this compound desaturase (also known as Δ6-desaturase). This enzyme catalyzes the conversion of this compound into gamma-linolenoyl-CoA through the incorporation of molecular oxygen and reduction by NADH:

This reaction plays a vital role in fatty acid metabolism and the biosynthesis of polyunsaturated fatty acids .

Hydrolysis

This compound can be hydrolyzed by acyl-coenzyme A thioesterases, yielding free linoleic acid and coenzyme A:

This reaction is important for regulating intracellular levels of fatty acids and Coenzyme A .

Research Findings on this compound

Recent studies have explored the role of this compound in various metabolic pathways:

-

Inhibition Studies : Research indicates that this compound can act as a weak inhibitor against certain lipoxygenases, which are enzymes involved in inflammatory processes .

-

Bile Acid Metabolism : this compound has been implicated in bile acid conjugation processes in the liver, highlighting its significance in lipid digestion and absorption .

-

Metabolic Regulation : Elevated levels of acyl CoAs, including this compound, have been associated with metabolic disorders such as obesity and type 2 diabetes, affecting cellular signaling pathways .

These findings underscore the importance of this compound not only as a metabolic intermediate but also as a potential target for therapeutic interventions in metabolic diseases.

Scientific Research Applications

Linoleoyl-CoA has numerous scientific research applications in various fields:

Mechanism of Action

Linoleoyl-CoA exerts its effects through its role as a substrate for the enzyme this compound desaturase . The enzyme catalyzes the desaturation of this compound to gamma-linolenoyl-CoA, which is a key step in the biosynthesis of polyunsaturated fatty acids . This process involves the removal of hydrogen atoms from the fatty acid chain and the formation of a double bond .

Comparison with Similar Compounds

Δ6-Desaturase (FADS2)

- Linoleoyl-CoA: The human Δ6-desaturase exclusively utilizes this compound (18:2-CoA) as a substrate, enabling efficient elongation to 20:3-CoA .

- Oleoyl-CoA (18:1-CoA): Not a substrate for Δ6-desaturase. Instead, oleoyl-CoA is primarily directed toward oleate desaturation or triglyceride synthesis .

Acyl-CoA:Cholesterol Acyltransferase (ACAT)

- This compound: Exhibits lower esterification activity (15–40% of oleoyl-CoA’s rate) in rat liver ACAT, though discrepancies exist across studies .

- Oleoyl-CoA (18:1-CoA): Most preferred substrate for ACAT, with ~2–3× higher activity than this compound .

- Palmitoyl-CoA (16:0-CoA) : Intermediate preference, ranking below oleoyl-CoA but above stearoyl-CoA (18:0-CoA) .

Diacylglycerol Acyltransferase (DGAT1/DGAT2)

- This compound: Competes equally with oleoyl-CoA, arachidonoyl-CoA (20:4-CoA), and palmitoyl-CoA in triglyceride synthesis, indicating broad substrate tolerance .

Regulatory Effects on Enzymes

Glutaminase Modulation

- This compound and Oleoyl-CoA: Activate phosphate-dependent glutaminase at low concentrations (0–0.05 mM) but inhibit it at higher concentrations (>0.05 mM). This biphasic effect mirrors their free fatty acid forms .

AMPK Activation

Physical and Metabolic Properties

Melting Points

Tissue Distribution

- This compound: Abundant in liver tissue under specific dietary conditions (e.g., in preterm pigs administered next-generation lipids) .

Key Research Findings and Data Tables

Table 2: Regulatory Effects on Glutaminase

| Acyl-CoA Derivative | Activation (0–0.05 mM) | Inhibition (>0.05 mM) | References |

|---|---|---|---|

| This compound | Yes | Yes | |

| Oleoyl-CoA | Yes | Yes | |

| Palmitoyl-CoA | No | Yes (at 10 μM) |

Implications and Outstanding Questions

Evolution of Substrate Specificity: Why does human Δ6-desaturase strictly use this compound, while plant and fungal homologs accept phospholipid-bound substrates? Structural studies of enzyme-substrate interactions are needed .

Metabolic Competition: How do this compound and arachidonoyl-CoA compete in LC-PUFA synthesis, given their shared elongation pathways?

Clinical Relevance: Does the biphasic effect of this compound on glutaminase influence pathologies like cancer or metabolic syndrome?

Biological Activity

Linoleoyl-CoA, an acyl-CoA derivative of linoleic acid, plays a significant role in various biological processes, particularly in lipid metabolism and signaling. This article explores its biological activities, including its interactions with enzymes, its metabolic pathways, and its potential therapeutic implications.

1. Overview of this compound

This compound (18:2 n-6) is formed from linoleic acid through the action of acyl-CoA synthetase. It serves as a crucial substrate in various biochemical reactions, particularly those involving fatty acid metabolism. This compound is involved in the synthesis of complex lipids and acts as a signaling molecule within cells.

2. Enzymatic Interactions and Inhibition Studies

Recent studies have highlighted the role of this compound as a substrate for lipoxygenases (LOXs), which are key enzymes in the biosynthesis of bioactive lipid mediators.

2.1 Lipoxygenase Inhibition

This compound has been investigated for its inhibitory effects on different LOX isozymes:

- Weak Inhibition : this compound exhibited weak inhibition against human 5-lipoxygenase (h5-LOX), h12-LOX, and h15-LOX-1, with IC50 values greater than 100 µM .

- Kinetic Properties : It acts as a rapid substrate for h15-LOX-1 with kinetic parameters comparable to free linoleic acid (k_cat = 7.5 ± 0.4 s, k_cat/K_M = 0.62 ± 0.1 µMs) .

The following table summarizes the IC50 values for various acyl-CoAs against LOX isozymes:

| Acyl-CoA | IC50 (µM) | LOX Isozyme |

|---|---|---|

| This compound | >100 | h5-LOX |

| Oleoyl-CoA | 32 ± 4 | h15-LOX |

| Stearoyl-CoA | 4.2 ± 0.6 | h15-LOX |

| Arachidonoyl-CoA | 110 ± 20 | h15-LOX |

3. Metabolic Pathways

This compound undergoes various metabolic transformations:

3.1 Beta-Oxidation

This compound is metabolized through beta-oxidation, producing shorter-chain acyl-CoAs and energy substrates such as FADH2 and NADH:

This process highlights this compound's role in energy production and fatty acid catabolism .

4. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

4.1 Role in Cellular Signaling

Research indicates that this compound can influence cellular signaling pathways by modulating the activity of specific enzymes involved in inflammation and cell proliferation .

4.2 Potential Therapeutic Applications

Given its role in lipid metabolism and signaling, this compound has been considered for therapeutic applications in conditions such as obesity, diabetes, and cardiovascular diseases due to its involvement in inflammatory processes .

5. Conclusion

This compound is a biologically active compound with significant roles in metabolism and cellular signaling. Its interactions with enzymes like lipoxygenases reveal potential therapeutic pathways for managing various diseases linked to lipid metabolism dysregulation. Further research into its mechanisms may provide insights into developing novel treatments targeting lipid-related disorders.

Q & A

Q. How can linoleoyl-CoA be experimentally distinguished from linoleic acid in metabolic studies?

this compound can be identified via nuclear magnetic resonance (NMR) spectroscopy by observing characteristic chemical shifts. For example, the triplet peak at 2.2 ppm in linoleic acid shifts to 2.8 ppm in this compound due to the thioester carbonyl group. This method is critical for tracking substrate specificity in enzyme assays or lipid metabolism studies .

Q. What enzymatic pathways require this compound as a substrate?

this compound is a key substrate for ∆6-desaturase (EC 1.14.19.3), which catalyzes its conversion to γ-linolenoyl-CoA using cytochrome b5 as an electron donor. This reaction is essential in polyunsaturated fatty acid (PUFA) biosynthesis. Additionally, this compound undergoes β-oxidation in mitochondria, requiring enoyl-CoA isomerase to resolve cis-double bond intermediates .

Q. What methods are used to quantify this compound in cellular samples?

Radiolabeled assays (e.g., [¹⁴C]-linoleoyl-CoA) combined with competitive binding studies (e.g., Lipidex-1000 displacement assays) are employed to measure acyl-CoA levels. These methods are critical for studying lipid-protein interactions, such as binding to acyl-CoA-binding proteins (ACBPs) .

Advanced Research Questions

Q. How do conflicting results arise in studies on this compound’s role in AMPK activation?

Discrepancies may stem from experimental variables:

- Substrate form : Linoleic acid (100 µM) activates AMPK directly, while this compound (10 µM) shows no effect, suggesting thioesterification alters binding affinity .

- Detection methods : Use of biosensors (e.g., Grx1-roGFP2 for redox potential) vs. enzymatic activity assays (e.g., SAMStide phosphorylation) can yield divergent results due to compartment-specific dynamics .

Q. What experimental designs are optimal for assessing this compound’s impact on membrane permeability?

- Light-scattering assays : Measure light transmittance changes in sucrose solutions to infer membrane permeability. This compound (10–50 µM) increases permeability, which is reversed by bovine serum albumin (BSA) via sequestration .

- Inhibitor controls : Use valinomycin (K⁺ ionophore) or TEACl (K⁺ channel blocker) to dissect ion-specific effects .

Q. How does this compound modulate enzyme inhibition kinetics in lipoxygenase (LOX) studies?

this compound inhibits human 15-LOX-1 with an IC₅₀ of ~15 µM, determined via spectrophotometric assays monitoring conjugated diene formation. Competitive inhibition is inferred by comparing Kₘ and Vₘₐₓ shifts in the presence of varying substrate concentrations .

Q. What genetic evidence links this compound desaturase (Des6) to antibiotic resistance?

In Acinetobacter baumannii, Des6 upregulation increases membrane permeability, enhancing aminoglycoside uptake. Knockout of des6 raises the fractional inhibitory concentration (FIC) of gentamicin by 4-fold, validated via fluorescence-conjugated antibiotic uptake assays and fatty acid profiling .

Q. How do redox dynamics influence this compound metabolism under oxidative stress?

Chloroplast-specific ROS generation (e.g., methyl viologen treatment) oxidizes the glutathione pool (E_GSH shift from −300 mV to −220 mV), impairing ∆6-desaturase activity. Compartment-specific biosensors (e.g., roGFP2-Orp1 for H₂O₂) reveal delayed oxidation in mitochondria vs. chloroplasts, affecting retrograde signaling .

Methodological Considerations

Q. Table 1: Key Experimental Parameters for this compound Studies

Contradictions and Open Questions

- AMPK activation : Linoleic acid (but not this compound) activates AMPK in vitro , yet in vivo thioesterification may regulate compartment-specific effects.

- Redox dependence : ∆6-desaturase activity is redox-sensitive, but mitochondrial vs. chloroplast redox buffering (e.g., glutathione) may explain tissue-specific PUFA synthesis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.